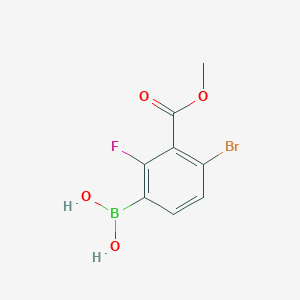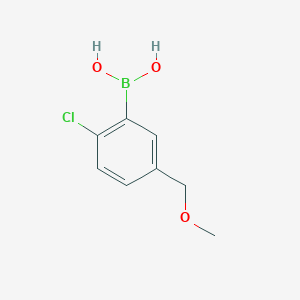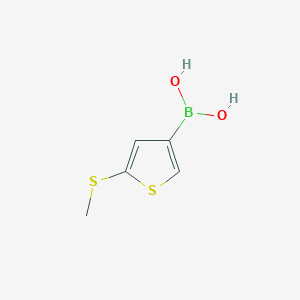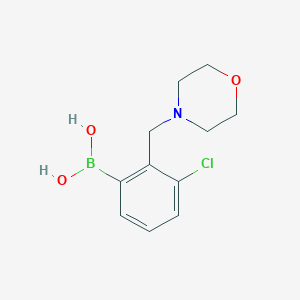
2,6-Difluoro-4-(methylthio)phenylboronic acid
概要
説明
2,6-Difluoro-4-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methylthio group at the 4 position.
生化学分析
Biochemical Properties
2,6-Difluoro-4-(methylthio)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of serine proteases and other enzymes that contain active site serine residues . Additionally, this compound can interact with proteins through boronate ester formation, which can modulate protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . For example, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . These changes can impact cellular metabolism, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of boronate esters with hydroxyl groups on biomolecules, which can inhibit enzyme activity by blocking the active site . This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a storage temperature range of 2-8°C . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays . In vitro and in vivo studies have shown that the effects of this compound can vary over time, with some cellular responses diminishing as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, altering the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides and other localization signals . The activity and function of this compound can be modulated by its subcellular localization, with different effects observed depending on the compartment in which it is localized .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(methylthio)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-difluoro-4-(methylthio)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents .
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(methylthio)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2,6-Difluoro-4-(methylthio)phenylboronic acid has several applications in scientific research:
作用機序
The primary mechanism of action for 2,6-Difluoro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the biaryl product and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-(Methylthio)phenylboronic acid: Similar structure but lacks the fluorine substituents.
2,6-Difluoro-4-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methylthio group.
Uniqueness
2,6-Difluoro-4-(methylthio)phenylboronic acid is unique due to the presence of both fluorine and methylthio substituents, which can influence its reactivity and the properties of the resulting biaryl compounds. The fluorine atoms can enhance the stability and lipophilicity of the compounds, while the methylthio group can provide additional functionalization sites .
特性
IUPAC Name |
(2,6-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPMRRHDCYXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)SC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















